molecular formula C17H13Cl2N3 B6347630 4-(3,4-Dichlorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine CAS No. 1354922-84-1

4-(3,4-Dichlorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine

Cat. No. B6347630
CAS RN: 1354922-84-1
M. Wt: 330.2 g/mol
InChI Key: CGEGJLUPXAFVFU-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine, also known as DCMP, is an organic compound with a wide range of applications in scientific research. It is a heterocyclic compound containing a pyrimidine ring and two aromatic rings, one of which is a phenyl ring with two chlorine atoms. DCMP is a versatile compound that has been used in a variety of fields, including medicinal chemistry, biochemistry, and drug design.

Scientific Research Applications

4-(3,4-Dichlorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine has a wide range of applications in scientific research. It has been used as a model compound for the study of drug metabolism and pharmacokinetics, as a substrate for enzyme assays, and as a tool for structure-activity relationship studies. It has also been used in the study of drug-receptor interactions and in the design of novel drugs. In addition, 4-(3,4-Dichlorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine has been used to study the effects of various environmental factors, such as temperature and pH, on the activity of enzymes.

Mechanism of Action

The mechanism of action of 4-(3,4-Dichlorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine is not yet fully understood. However, it is believed that 4-(3,4-Dichlorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine acts as a competitive inhibitor of enzymes, meaning that it competes with the natural substrate of the enzyme for the active site of the enzyme. This inhibition of enzyme activity can lead to a decrease in the rate of the enzyme-catalyzed reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3,4-Dichlorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine are not yet fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in drug metabolism. In addition, 4-(3,4-Dichlorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine has been shown to have an effect on the activity of certain neurotransmitter receptors, such as the serotonin and dopamine receptors.

Advantages and Limitations for Lab Experiments

4-(3,4-Dichlorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine has several advantages for use in laboratory experiments. It is a relatively stable compound that can be synthesized easily and is relatively inexpensive. In addition, it is a versatile compound that can be used in a variety of applications. However, 4-(3,4-Dichlorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine has several limitations for use in laboratory experiments. It has a low solubility in water, meaning that it must be dissolved in an organic solvent such as methanol or ethanol. In addition, it is not very soluble in non-polar solvents such as hexane or petroleum ether.

Future Directions

As 4-(3,4-Dichlorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine has a wide range of applications in scientific research, there are many potential future directions for research. One potential direction is the development of novel drugs that utilize the inhibitory effects of 4-(3,4-Dichlorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine on enzymes. Another potential direction is the study of the effects of 4-(3,4-Dichlorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine on the activity of neurotransmitter receptors, as this could lead to the development of new treatments for neurological disorders. Additionally, further research into the synthesis and properties of 4-(3,4-Dichlorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine could lead to the development of more efficient methods for its production. Finally, further research into the biochemical and physiological effects of 4-(3,4-Dichlorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine could lead to a better understanding of its potential therapeutic applications.

Synthesis Methods

4-(3,4-Dichlorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine can be synthesized through a variety of methods, including the use of a Friedel-Crafts reaction. This reaction involves the use of a Lewis acid catalyst to form an alkyl halide and aryl halide from an alkylbenzene and an aryl halide, respectively. The alkyl halide and aryl halide are then reacted with a base, such as sodium hydroxide, to produce 4-(3,4-Dichlorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine. Another method of synthesis involves the use of a condensation reaction between a pyrimidine and an aromatic compound, such as an aromatic amine or aryl halide.

properties

IUPAC Name

4-(3,4-dichlorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3/c1-10-4-2-3-5-12(10)16-9-15(21-17(20)22-16)11-6-7-13(18)14(19)8-11/h2-9H,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGEGJLUPXAFVFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=NC(=C2)C3=CC(=C(C=C3)Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-Dichlorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine

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